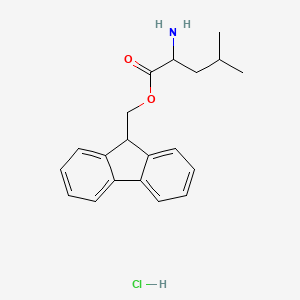
9H-fluoren-9-ylmethyl 2-amino-4-methylpentanoate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9H-fluoren-9-ylmethyl 2-amino-4-methylpentanoate;hydrochloride: is a chemical compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions. The Fmoc group is a popular protecting group for the amino function in peptide synthesis, allowing for the stepwise construction of peptides.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9H-fluoren-9-ylmethyl 2-amino-4-methylpentanoate;hydrochloride typically involves the protection of the amino group of 2-amino-4-methylpentanoic acid (leucine) with the Fmoc group. This can be achieved through the reaction of leucine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethyl group.
Reduction: Reduction reactions can target the carbonyl group in the Fmoc moiety.
Substitution: Nucleophilic substitution reactions can occur at the amino group once the Fmoc group is removed.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Conditions typically involve mild bases like sodium bicarbonate or organic bases like triethylamine.
Major Products:
Oxidation: Products include fluorenone derivatives.
Reduction: Products include alcohol derivatives of the Fmoc group.
Substitution: Products include various substituted amino acids depending on the nucleophile used.
科学研究应用
Chemistry:
- Used in the synthesis of peptides and proteins.
- Acts as a building block in the construction of complex organic molecules.
Biology:
- Utilized in the study of protein-protein interactions.
- Helps in the development of peptide-based drugs.
Medicine:
- Plays a role in the synthesis of therapeutic peptides.
- Used in the development of diagnostic tools.
Industry:
- Employed in the production of peptide-based materials.
- Used in the manufacture of specialty chemicals.
作用机制
The primary mechanism of action for 9H-fluoren-9-ylmethyl 2-amino-4-methylpentanoate;hydrochloride involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the stepwise construction of peptides. It is removed under mild basic conditions, typically using piperidine, to reveal the free amino group for subsequent reactions. The fluorenylmethyl group stabilizes the intermediate, preventing unwanted side reactions.
相似化合物的比较
9H-fluoren-9-ylmethoxycarbonyl (Fmoc) amino acids: These compounds share the Fmoc protecting group but differ in the amino acid component.
Boc-protected amino acids: Use tert-butyloxycarbonyl (Boc) as the protecting group instead of Fmoc.
Cbz-protected amino acids: Use benzyloxycarbonyl (Cbz) as the protecting group.
Uniqueness:
- The Fmoc group is preferred for its stability and ease of removal under mild conditions, making it suitable for automated peptide synthesis.
- Compared to Boc and Cbz groups, Fmoc provides better protection against side reactions and is more compatible with a wider range of reaction conditions.
属性
分子式 |
C20H24ClNO2 |
|---|---|
分子量 |
345.9 g/mol |
IUPAC 名称 |
9H-fluoren-9-ylmethyl 2-amino-4-methylpentanoate;hydrochloride |
InChI |
InChI=1S/C20H23NO2.ClH/c1-13(2)11-19(21)20(22)23-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18;/h3-10,13,18-19H,11-12,21H2,1-2H3;1H |
InChI 键 |
XXSOHSVIAGSDCU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


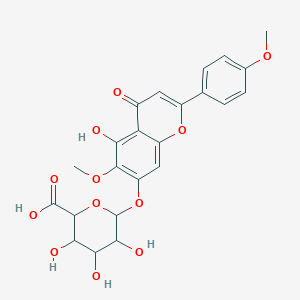
![6-[2-(2-Ethylhexoxycarbonyl)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12313349.png)
![1-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B12313370.png)


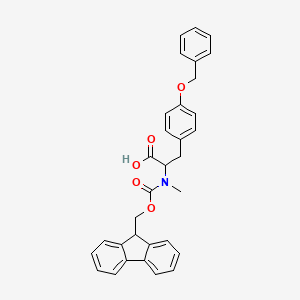
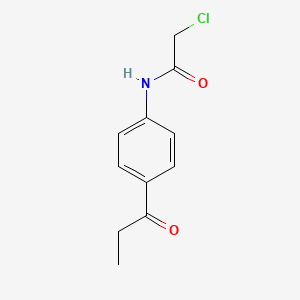
![3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B12313408.png)
![[(2-Azidoethoxy)methyl]cyclopentane](/img/structure/B12313412.png)

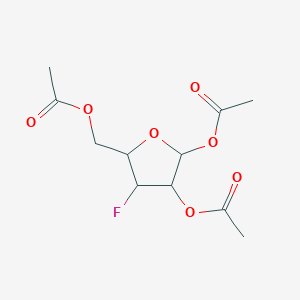
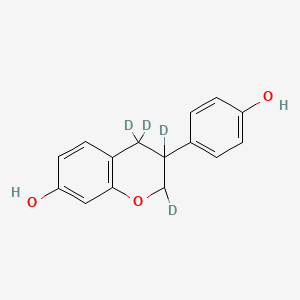
![2,2-dichloro-N-[1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B12313432.png)

